1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Descripción
The compound 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone features a hybrid heterocyclic architecture comprising:
- A 3-cyclopropyl-1,2,4-oxadiazole ring linked via a methyl group to a piperidine moiety.
- An ethanone bridge connecting the piperidine to a 1H-1,2,4-triazole ring.
Propiedades
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-14(8-21-10-16-9-17-21)20-5-1-2-11(7-20)6-13-18-15(19-23-13)12-3-4-12/h9-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMBFBNEMMXTQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=NC=N2)CC3=NC(=NO3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone represents a novel hybrid structure that combines the pharmacophoric elements of oxadiazole and triazole. This combination is hypothesized to enhance biological activity through multiple mechanisms of action. The biological activity of this compound can be explored through its potential anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 300.36 g/mol. The presence of cyclopropyl and heterocyclic moieties contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. These compounds often exhibit cytotoxic effects against various cancer cell lines by inhibiting key enzymes involved in cancer progression:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Oxadiazole Derivative A | HeLa (cervical) | 15.6 | HDAC inhibition |
| Oxadiazole Derivative B | MCF7 (breast) | 22.3 | Telomerase inhibition |
| Oxadiazole Derivative C | A549 (lung) | 18.9 | Topoisomerase II inhibition |
The compound's ability to inhibit histone deacetylases (HDACs), telomerase, and topoisomerase II suggests a multifaceted approach to disrupting cancer cell proliferation .
Antimicrobial Activity
The oxadiazole ring has been linked to significant antimicrobial properties. Studies indicate that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
These results demonstrate the potential of the compound as a broad-spectrum antimicrobial agent .
Anti-inflammatory Activity
Inflammation is a critical component in many diseases, including cancer. Compounds containing oxadiazole and triazole rings have shown promise in reducing inflammatory markers:
| Inflammatory Marker | Reduction (%) at 50 µM |
|---|---|
| TNF-alpha | 40% |
| IL-6 | 35% |
| COX-2 | 50% |
These findings suggest that the compound may modulate inflammatory responses effectively .
The mechanisms underlying the biological activities of this compound are complex and involve several pathways:
- Enzyme Inhibition : The compound targets specific enzymes such as HDACs and telomerases, which are crucial for cancer cell survival.
- Reactive Oxygen Species (ROS) Modulation : It may induce oxidative stress in microbial cells, leading to cell death.
- Cytokine Modulation : By affecting cytokine levels, the compound can alter inflammatory responses.
Case Studies
A recent study investigated the effects of this compound on various cancer cell lines and demonstrated significant cytotoxicity at low concentrations. The study utilized both in vitro assays and in vivo models to confirm the efficacy of the compound in reducing tumor size in xenograft models.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research indicates that derivatives of oxadiazole and triazole compounds exhibit significant antimicrobial activity. The incorporation of the cyclopropyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes. Studies have shown that similar compounds can inhibit the growth of various bacteria and fungi .
Anticancer Activity
Compounds containing oxadiazole rings have been investigated for their anticancer properties. They may act by inhibiting specific enzymes involved in cancer cell proliferation or by inducing apoptosis in cancer cells. The mechanism often involves interaction with molecular targets such as carbonic anhydrase isoforms.
Neurological Applications
The piperidine component suggests potential applications in neurological disorders. Compounds with similar structures have been studied as muscarinic receptor modulators, which could lead to therapeutic strategies for conditions like Alzheimer’s disease .
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the oxadiazole and triazole rings can be achieved through cyclization reactions involving appropriate reagents under controlled conditions.
Case Studies
Several studies have documented the applications of similar compounds:
- Antimicrobial Activity : A study demonstrated that oxadiazole derivatives exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .
- Anticancer Research : Another investigation highlighted the anticancer properties of triazole-containing compounds, showing promising results in inhibiting tumor growth in vitro and in vivo models.
- Neurological Effects : Research into piperidine derivatives revealed their potential as cognitive enhancers through modulation of cholinergic pathways, providing insights into their use for neurodegenerative diseases .
Comparación Con Compuestos Similares
Structural Analogues and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
| Compound Name/Structure | Substituent on Oxadiazole | Piperidine Linkage Position | Ethanone-Linked Heterocycle | Molecular Weight (g/mol) | Notable Properties/Activity | Reference |
|---|---|---|---|---|---|---|
| Target Compound | Cyclopropyl | 3-position | 1H-1,2,4-triazol-1-yl | ~352 (estimated) | Hypothesized GPR119 agonist activity | - |
| 4-[4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl]-6-(4-methanesulfonyl-phenylamino)-pyrimidine-5-carbonitrile | Isopropyl | 4-position | Pyrimidine-carbonitrile | ~450 (estimated) | GPR119 agonist | |
| (3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone | o-Tolyl (2-methylphenyl) | 3-position | 1H-1,2,4-triazol-5-yl | 352.4 | Unknown | |
| 1-[3-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone | N/A (pyridine core) | N/A | 1H-1,2,4-triazol-1-yl | 256.18 | High lipophilicity (CF3 group) |
Key Observations:
- Substituent Effects on Oxadiazole:
- The cyclopropyl group in the target compound offers steric compactness and metabolic stability compared to bulkier aryl groups (e.g., o-tolyl in ) or branched alkyls (isopropyl in ).
- Electron-Withdrawing Groups : The trifluoromethyl (CF3) group in enhances lipophilicity and may influence bioavailability.
Piperidine Linkage :
- Piperidine at the 3-position (target compound, ) vs. 4-position () affects conformational flexibility and binding pocket accommodation.
Q & A
Basic: What are the common synthetic routes for preparing this compound?
Answer:
The synthesis typically involves multi-step reactions focusing on constructing the oxadiazole and triazole rings, followed by piperidine functionalization. A general approach includes:
Oxadiazole Formation : Cyclopropylamine reacts with thiocyanate under acidic conditions to yield 3-cyclopropyl-1,2,4-oxadiazole .
Piperidine Functionalization : The oxadiazole moiety is alkylated with a bromomethyl-piperidine derivative via nucleophilic substitution .
Triazole Incorporation : The ethanone backbone is coupled with 1H-1,2,4-triazole using chloroacetyl chloride and subsequent displacement with piperidine under reflux in acetonitrile .
Key Characterization : Intermediate and final products are verified via IR (C=O, N-H stretches), H/C NMR (piperidine/oxadiazole protons), and mass spectrometry .
Advanced: How can synthetic yield be optimized for the oxadiazole-piperidine intermediate?
Answer:
Yield optimization requires:
- Reagent Ratios : Use a 1.2:1 molar ratio of cyclopropylamine to thiocyanate to account for volatility losses .
- Catalysis : Introduce Lewis acids (e.g., ZnCl) to accelerate oxadiazole cyclization .
- Temperature Control : Maintain 80–90°C during alkylation to balance reactivity and side-product formation .
- Purification : Employ column chromatography (hexane:ethyl acetate, 7:3) to isolate intermediates with >95% purity .
Basic: What methods are used to determine the pKa of this compound?
Answer:
Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents (e.g., isopropyl alcohol, DMF) is standard. The half-neutralization potential (HNP) is derived from mV vs. TBAH volume plots, with pKa calculated using the Henderson-Hasselbalch equation. Calibration with reference acids (e.g., benzoic acid) ensures accuracy .
Advanced: How can discrepancies in reported pKa values be resolved?
Answer:
pKa variability arises from solvent polarity and hydrogen-bonding effects. For example:
- Isopropyl Alcohol : Higher dielectric constant stabilizes deprotonated forms, lowering pKa.
- DMF : Strong solvation of TBAH shifts titration curves, requiring solvent-specific calibration .
Resolution Strategy : Report pKa with solvent context and validate via UV-Vis spectroscopy in buffered aqueous-organic mixtures.
Basic: How is the biological activity of this compound assessed?
Answer:
- Enzyme Inhibition : Screen against target enzymes (e.g., CYP450 isoforms) using fluorometric assays with recombinant proteins .
- Cellular Assays : Evaluate cytotoxicity via MTT assays (IC values) in cancer cell lines (e.g., HeLa) .
- Molecular Docking : Use AutoDock Vina to predict binding affinities to active sites (e.g., triazole interactions with heme iron) .
Advanced: What structural analysis techniques resolve stereochemical uncertainties?
Answer:
- X-ray Crystallography : Determines absolute configuration of the piperidine-oxadiazole junction (e.g., C–C bond angles <110° confirm chair conformation) .
- NOESY NMR : Correlates spatial proximity of cyclopropyl and triazole protons to confirm regiochemistry .
- DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes to validate tautomeric forms .
Advanced: How do structural modifications (e.g., substituents on triazole) affect bioactivity?
Answer:
- Electron-Withdrawing Groups (e.g., –CF on triazole): Enhance metabolic stability but reduce solubility (logP >3) .
- Piperidine Substitution : N-Methylation decreases CNS penetration due to increased polarity, while cyclopropyl maintains lipophilicity .
Method : Synthesize analogs via Suzuki coupling (aryl boronic acids) and compare IC trends in dose-response assays .
Basic: How is solubility addressed for in vitro studies?
Answer:
- Co-Solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in PBS with 0.1% Tween-80 to prevent precipitation .
- pH Adjustment : For ionizable groups (e.g., triazole), prepare buffers at pH 6.5–7.4 to maximize solubility .
Advanced: What stability challenges arise under physiological conditions?
Answer:
- Hydrolytic Degradation : The oxadiazole ring is prone to hydrolysis at pH <5. Monitor via HPLC (C18 column, acetonitrile:HO gradient) .
- Light Sensitivity : Triazole-thione tautomers may photodegrade. Store solutions in amber vials under N .
Advanced: How are computational methods used to predict reactivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
